REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.F[C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[C:10]#[N:11].C(=O)([O-])[O-].[K+].[K+].O>CS(C)=O>[N:1]1([C:8]2[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=2[C:10]#[N:11])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1 |f:2.3.4|
|
Name
|
|
Quantity
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6 g
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Type
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reactant
|
Smiles
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N1CCNCC1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
0.95 mL
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Type
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reactant
|
Smiles
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FC1=C(C#N)C=CC=C1
|
Name
|
|
Quantity
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2.2 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
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reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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the mixture was stirred at room temperature for 16 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
the mixture was extracted with toluene (2×100 ml)
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Type
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WASH
|
Details
|
The combined organic extracts were washed with 1N sodium hydroxide (3×75 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCNCC1)C1=C(C#N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.48 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |